The synthesis of Sibofimloc involves complex organic chemistry techniques tailored to produce a small molecule with high specificity for FimH. While detailed synthetic pathways are proprietary, the general approach includes:
Sibofimloc has a molecular formula of and a molecular weight of approximately 649.69 g/mol. The structure features multiple stereocenters, indicating its potential for stereoisomerism. The absolute stereochemistry is defined but unspecified in detail in public databases. The compound's design focuses on maximizing interaction with FimH while minimizing systemic effects .
Sibofimloc engages primarily in non-covalent interactions with its target, FimH, which is an adhesin found on certain pathogenic bacteria. The key reactions include:
The mechanism of action of Sibofimloc involves:
Sibofimloc exhibits several notable physical and chemical properties:
The compound shows minimal systemic absorption, which is crucial for its intended therapeutic application .
Sibofimloc is primarily being developed as a treatment for Crohn's disease. Its unique mechanism of action positions it as a potential alternative or adjunct therapy for managing this condition by targeting specific bacterial interactions that contribute to inflammation. Current clinical trials are assessing its efficacy and safety profile in patients suffering from active Crohn's disease, with early results suggesting promising outcomes .
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3